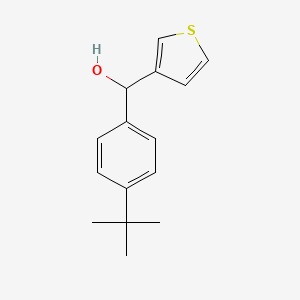

4-tert-Butylphenyl-(3-thienyl)methanol

Description

4-tert-Butylphenyl-(3-thienyl)methanol is a bifunctional aromatic alcohol featuring a tert-butyl-substituted phenyl group and a 3-thienyl moiety. Its molecular structure combines the steric bulk of the tert-butyl group with the electronic properties of the thiophene ring, making it a compound of interest in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name |

(4-tert-butylphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OS/c1-15(2,3)13-6-4-11(5-7-13)14(16)12-8-9-17-10-12/h4-10,14,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPBYRNDDGALCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphenyl-(3-thienyl)methanol typically involves the following steps:

Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the para position.

Thiophene Addition: The brominated compound is then reacted with thiophene in the presence of a palladium catalyst to form the thienyl-substituted intermediate.

Reduction: The intermediate is reduced using lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: Oxidation of the methanol group can produce the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of the corresponding alkane or alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Typical reagents include halogens (e.g., Br2, Cl2) and strong bases (e.g., NaOH, KOH).

Major Products Formed:

Oxidation: 4-tert-Butylphenyl-(3-thienyl)carboxylic acid

Reduction: 4-tert-Butylphenyl-(3-thienyl)ethanol

Substitution: 4-tert-Butyl-2-bromophenyl-(3-thienyl)methanol

Scientific Research Applications

Organic Synthesis

4-tert-Butylphenyl-(3-thienyl)methanol serves as a crucial building block in organic synthesis. It is particularly useful in constructing complex molecules through various chemical reactions, including:

- Oxidation : Converts the methanol group into ketones or carboxylic acids.

- Reduction : Forms corresponding alkanes or alcohol derivatives.

- Substitution Reactions : Involves electrophilic or nucleophilic substitutions on the aromatic rings.

Biological Studies

The compound is employed in biological research, particularly in enzyme inhibition studies and receptor binding assays. Its potential roles include:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can be pivotal in drug development.

- Receptor Binding : It may interact with various biological receptors, affecting cellular responses.

Medicinal Chemistry

This compound shows promise in medicinal applications, particularly:

- Anticancer Activity : Studies indicate that thiophene derivatives can inhibit cancer cell proliferation. For example, modifications to similar thiophene structures have shown significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory responses, indicating potential therapeutic roles in treating inflammatory diseases .

Industrial Applications

In industry, this compound is utilized in producing advanced materials and polymers due to its unique chemical properties.

Anticancer Studies

A study evaluated the effects of thiophene derivatives on human cancer cell lines, revealing that certain modifications enhanced cytotoxicity against HeLa cells. The IC50 values indicated significant potency, suggesting that structural variations can lead to improved biological activity .

Antimicrobial Activity

Research indicates that thiophene-based compounds have exhibited antibacterial activity against various strains, including MRSA. The minimum inhibitory concentration (MIC) values for these compounds are being studied to establish their effectiveness .

Comparison of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Anticancer | This compound | HeLa (cervical cancer) | IC50 = X µM |

| Antimicrobial | This compound | MRSA | MIC = Y µg/mL |

| Anti-inflammatory | Various Thiophene Derivatives | Inflammatory pathways | Not specified |

Pharmacological Applications

Research indicates that compounds containing thiophene rings exhibit diverse pharmacological activities:

- Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism by which 4-tert-Butylphenyl-(3-thienyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Di(3-thienyl)methanol

Structural Differences :

- Di(3-thienyl)methanol lacks the tert-butylphenyl group, instead having two 3-thienyl groups attached to the methanol carbon.

(4-Butylphenyl)methanol

Structural Differences :

- Replaces the tert-butyl group with a linear butyl chain, reducing steric hindrance and lipophilicity.

Physicochemical Properties :

Table 2: Steric and Electronic Effects of Alkyl Substituents

| Compound | Substituent | Steric Hindrance | LogP (Estimated) |

|---|---|---|---|

| (4-Butylphenyl)methanol | n-Butyl | Moderate | ~2.8 |

| 4-tert-Butylphenyl-(3-thienyl)methanol | tert-Butyl | High | ~3.5 |

Thienyl Derivatives in Asymmetric Catalysis

Enantioselectivity Trends :

- 2-Thienyl derivatives (e.g., compound 5n) exhibit higher enantioselectivity (97:3 er) in hydroboration reactions compared to 3-thienyl analogs (88:12 er). The sulfur atom’s position in 3-thienyl derivatives may disrupt stereochemical control .

- Implication for this compound: Its 3-thienyl group may limit enantioselectivity in catalytic applications compared to 2-thienyl-based alcohols.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Structural Comparison :

- Shares a tert-methylbutyl-substituted phenyl group but includes an ethoxyethanol chain, increasing hydrophilicity.

- Applications: Likely used as a surfactant or solubilizing agent, contrasting with the more lipophilic this compound .

Biological Activity

4-tert-Butylphenyl-(3-thienyl)methanol is an organic compound notable for its unique structural features, which include a phenyl ring substituted with a tert-butyl group and a thienyl group attached to a methanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H18OS

- CAS Number : [insert CAS number here if available]

The compound's structural integrity allows it to interact with various biological targets, making it a candidate for further research into its medicinal properties.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular pathways. The thiophene moiety enhances the compound's lipophilicity and may facilitate interactions with biological membranes, potentially influencing its absorption and distribution in biological systems.

Pharmacological Applications

Research indicates that compounds containing thiophene rings, including this compound, exhibit diverse pharmacological activities:

- Anticancer Activity : Thiophene derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .

- Antimicrobial Properties : Thiophene-based compounds are noted for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Some thiophene derivatives have demonstrated the ability to modulate inflammatory responses, suggesting potential therapeutic roles in treating inflammatory diseases .

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluated the effects of thiophene derivatives on human cancer cell lines, revealing that certain modifications to the thiophene structure enhanced cytotoxicity against HeLa cells (cervical cancer) and A549 cells (lung cancer) . The IC50 values indicated significant potency, suggesting that structural variations can lead to improved biological activity.

- Antimicrobial Activity :

- In Silico Studies :

Comparison of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Anticancer | This compound | HeLa (cervical cancer) | IC50 = X µM |

| Antimicrobial | This compound | MRSA | MIC = Y µg/mL |

| Anti-inflammatory | Various Thiophene Derivatives | Inflammatory pathways | Not specified |

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.